Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-
Overview
Description
Hydroxynorketamine, (2R,6R): is a metabolite of ketamine, a well-known anesthetic and antidepressant. Unlike ketamine, hydroxynorketamine does not produce dissociative or hallucinogenic effects, making it a promising candidate for therapeutic use. It has gained attention for its rapid and sustained antidepressant effects without the side effects typically associated with ketamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxynorketamine, (2R,6R) involves the chiral resolution of racemic norketamine. One method includes the preparation of ®-norketamine via chiral resolution using L-pyroglutamic acid . The resulting ®-norketamine is then hydroxylated to produce (2R,6R)-hydroxynorketamine .
Industrial Production Methods: Industrial production methods for hydroxynorketamine, (2R,6R) are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Hydroxynorketamine, (2R,6R) undergoes various chemical reactions, including:
Oxidation: Hydroxynorketamine can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: Hydroxynorketamine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Hydroxynorketamine, (2R,6R) has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving ketamine and its metabolites.
Biology: Hydroxynorketamine is studied for its effects on cellular processes and neurotransmitter systems.
Medicine: It is being investigated as a potential treatment for depression, anxiety, and other mood disorders.
Mechanism of Action
Hydroxynorketamine, (2R,6R) exerts its effects through several molecular targets and pathways:
Molecular Targets: It interacts with the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways.
Pathways Involved: Hydroxynorketamine enhances synaptic transmission and plasticity by potentiating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission.
Comparison with Similar Compounds
Hydroxynorketamine, (2R,6R) is compared with other similar compounds, such as:
Ketamine: Unlike ketamine, hydroxynorketamine does not produce dissociative or hallucinogenic effects.
(2S,6S)-Hydroxynorketamine: This enantiomer of hydroxynorketamine has different pharmacological properties and is less effective as an antidepressant.
Norketamine: Another metabolite of ketamine, norketamine has different effects and is less studied compared to hydroxynorketamine.
Hydroxynorketamine, (2R,6R) stands out due to its rapid and sustained antidepressant effects without the side effects associated with ketamine .
Properties
IUPAC Name |
2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVGSWSOJBYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001963 | |
Record name | 2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81395-70-2 | |
Record name | Hydroxynorketamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81395-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxynorketamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081395702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYNORKETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VAD9SC8NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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